molecular formula C16H18ClNO2S B2548580 N-(3-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 671200-98-9

N-(3-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2548580
CAS No.: 671200-98-9
M. Wt: 323.84
InChI Key: KKQJWTXKKKCRRH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClNO2S and its molecular weight is 323.84. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

N-(3-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide and its derivatives have been investigated for their unique chemical properties and applications in synthesis. For instance, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents, highlighting their utility in selective protection and acylation reactions in water, showcasing green chemistry applications (Ebrahimi et al., 2015).

Pharmacological Activities

Compounds containing sulfonamide moieties, including those structurally related to this compound, have been explored for various pharmacological activities. Research has demonstrated their potential in addressing microbial infections and in the development of antimycobacterial agents, highlighting their significance in medicinal chemistry (Malwal et al., 2012).

Supramolecular Chemistry

The study of supramolecular architectures mediated by weak interactions in the crystals of N-aryl-2,5-dimethoxybenzenesulfonamides offers insights into the structural and electronic factors influencing molecular assembly and interaction. Such research can inform the design of new materials and pharmaceuticals by understanding the role of substituents in dictating molecular conformation and intermolecular interactions (Shakuntala et al., 2017).

Properties

IUPAC Name

N-(3-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-10-8-11(2)13(4)16(12(10)3)21(19,20)18-15-7-5-6-14(17)9-15/h5-9,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQJWTXKKKCRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=CC=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.